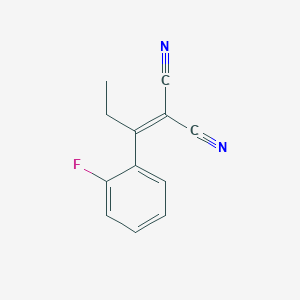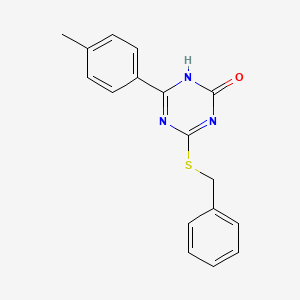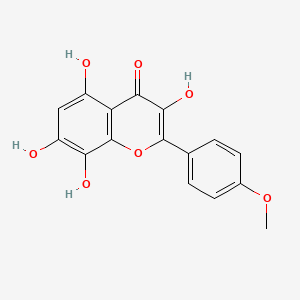
8-Aminocinnolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminocinnolin-4-ol is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 4th position on the cinnoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminocinnolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent . This reaction is often carried out in an acidic medium to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 8-Aminocinnolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinone derivatives, substituted cinnolines, and various amine derivatives .
Aplicaciones Científicas De Investigación
8-Aminocinnolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Aminocinnolin-4-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it has been shown to interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 8th position instead of an amino group.
4-Aminoquinoline: Contains an amino group at the 4th position but lacks the hydroxyl group at the 8th position.
7-Aminocinnolin-4-ol: Similar structure with the amino group at the 7th position.
Uniqueness: 8-Aminocinnolin-4-ol is unique due to the specific positioning of both the amino and hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
8-amino-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H7N3O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,9H2,(H,11,12) |
Clave InChI |
UTHUWCXWBBGGIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)NN=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


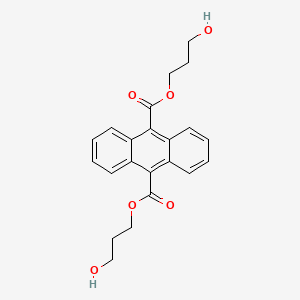
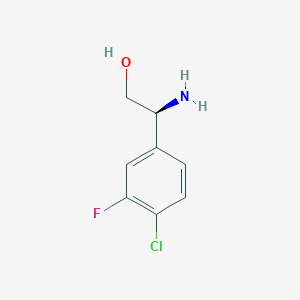
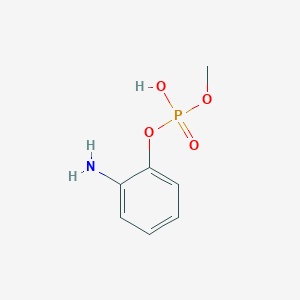
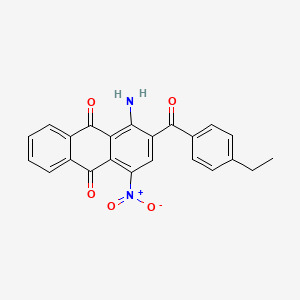
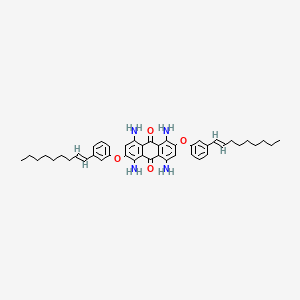
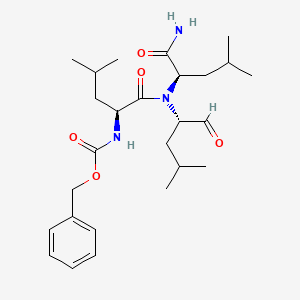
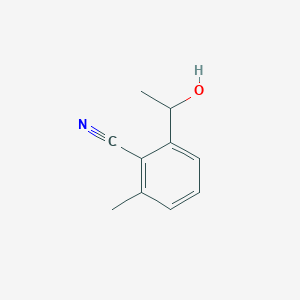

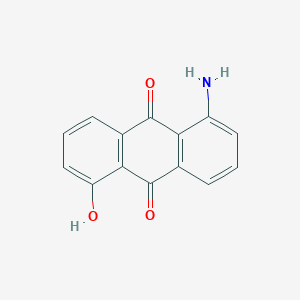
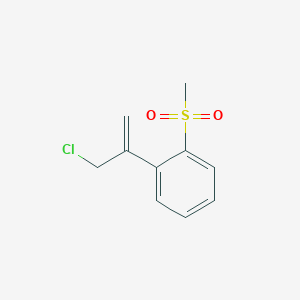
![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-](/img/structure/B13143182.png)
